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Bexotegrast (PLN-74809) is an investigational, orally administered small molecule designed as
a dual-selective inhibitor of the av36 and avf1 integrins.[1][2] These integrins are key
regulators of transforming growth factor-beta (TGF-3) activation, a central process in the
pathogenesis of fibrosis.[1][3] By blocking these integrins, bexotegrast aims to inhibit TGF-3
signaling specifically at the site of fibrosis, offering a targeted approach to treatment.[2][4] This
guide provides a comparative analysis of bexotegrast's mechanism and performance across
various preclinical and clinical fibrotic models, including idiopathic pulmonary fibrosis (IPF),
primary sclerosing cholangitis (PSC), and kidney fibrosis.

Mechanism of Action: Targeting the TGF-3 Axis

Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ
scarring and dysfunction. A primary driver of this process is the activation of latent TGF-[3.
Integrins av36, primarily expressed on epithelial cells, and avf1, found on myofibroblasts, bind
to the arginine-glycine-aspartate (RGD) sequence on the latent TGF-3 complex, causing a
conformational change that releases the active TGF-[3 cytokine.[3][4] Active TGF-[3 then binds
to its receptors on cell surfaces, initiating downstream signaling through the SMAD pathway,
which ultimately leads to the transcription of pro-fibrotic genes and collagen deposition.[4][5]
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Bexotegrast selectively inhibits the avp6 and avf1 integrins, preventing the initial activation of
TGF-B and thereby blocking the entire pro-fibrotic cascade.[3][6] This localized inhibition within
fibrotic tissue is proposed as a potentially safer approach than systemic TGF-f inhibition, which

can have significant side effects.[2][4]
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Caption: Bexotegrast's inhibition of the TGF-[3 activation pathway.
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Cross-Validation in Idiopathic Pulmonary Fibrosis
(IPF) Models

Bexotegrast has been extensively studied for IPF, a progressive and fatal lung disease.[3] Its
efficacy has been evaluated in both preclinical models and human clinical trials.

Preclinical Evidence

In ex vivo precision-cut lung slices (PCLS) from IPF patients, bexotegrast demonstrated a
potent, dose-dependent reduction in the expression of fibrotic genes, including type | collagen.
[5] The dual inhibition of both avp6 and avf31 was shown to be additive in reducing collagen
gene expression, suggesting this dual-target approach is optimal for blocking fibrogenesis in
the lung.[5] In a bleomycin-induced mouse model of pulmonary fibrosis, bexotegrast also led to
a dose-dependent inhibition of pulmonary collagen deposition and Smad3 phosphorylation, a
marker of active TGF-[3 signaling.[5]

Clinical Trials

Bexotegrast's clinical development in IPF has been evaluated in several key trials. The Phase
2a INTEGRIS-IPF study (NCT04396756) assessed the safety, tolerability, and exploratory
efficacy of various doses of bexotegrast over 12 weeks.[7][8] A subsequent open-label Phase 2
study (NCT04072315) used PET imaging to confirm target engagement in the lungs of IPF
patients.[1][9] The Phase 2b/3 BEACON-IPF trial (NCT06097260) was designed to further
evaluate efficacy and safety over 52 weeks but was voluntarily discontinued.[10][11]
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Caption: General workflow of the INTEGRIS-IPF Phase 2a clinical trial.

Table 1: Summary of Quantitative Data for Bexotegrast in IPF
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Parameter

Model / Study

Key Findings

Reference

ICso (av[36)

Ligand Binding Assay

5.7nM

[5]

ICso (avp1)

Ligand Binding Assay

3.4 nM

[5]

ICso (TGF-3

Activation)

Cell Co-culture Assay

avp6: 29.8 nM, avpl:
19.2 nM

[5]

Receptor Occupancy

Phase 2 PET Study
(NCT04072315)

Dose-dependent;
>90% occupancy at
240mg and 320mg
doses.

[1]9]

FVC Decline

INTEGRIS-IPF (12

weeks)

Reduction in FVC

decline observed in
bexotegrast-treated
groups compared to

placebo.

[7](8]

Biomarkers

INTEGRIS-IPF (12

weeks)

Dose-dependent
decrease in fibrosis-
associated biomarkers
(e.g., PRO-C3)
observed.

[2]7]

Safety

INTEGRIS-IPF

Favorable safety and
tolerability profile;
diarrhea was the most
common treatment-
emergent adverse
event (TEAE).

[718][12]

Risk-Benefit Profile

BEACON-IPF

Unfavorable risk-
benefit profile noted,
with an imbalance in
IPF-related adverse
events, leading to trial

discontinuation.

[11]
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Despite promising early-phase data, the Phase 2b/3 BEACON-IPF trial was halted in March
2025 due to an unfavorable risk-benefit profile, with an observed increase in IPF-related
adverse events, including disease progression and respiratory-related hospitalization, in the
bexotegrast arms compared to placebo.[11]

Cross-Validation in Other Fibrotic Models
Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive cholestatic liver disease characterized by bile duct fibrosis, for
which there are no approved medical therapies.[13][14] Bexotegrast was evaluated in the
Phase 2a INTEGRIS-PSC trial (NCT04480840).

Table 2: Safety and Tolerability of Bexotegrast in PSC (INTEGRIS-PSC)

Parameter Bexotegrast (n=90) Placebo (n=30) Reference

_ _ 69% male, median a
Patient Population (Not specified) [15]
age 45.2 years

Diarrhea (12.8%), Diarrhea (6.6%),
Most Common AEs Fatigue (10.6%), Fatigue (9.8%), [15]
Nausea (6.1%) Nausea (4.9%)
) 3.9% (None related to
Serious AEs (SAES) 4.9% [15]
bexotegrast)

Generally well
Overall Assessment tolerated with no dose - [15]

relationship for AEs.

The INTEGRIS-PSC trial demonstrated that bexotegrast was generally well tolerated over 12
weeks, with most adverse events being mild to moderate.[15]

Kidney Fibrosis

The therapeutic potential of bexotegrast has also been explored in preclinical models of kidney
fibrosis.
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e Models: Adenine diet-induced and unilateral ureteral obstruction (UUO)-induced mouse
models of chronic kidney disease.[16]

» Findings: Administration of bexotegrast dose-dependently delayed the progression of renal
fibrosis in both models.[16]

e Mechanism: Mechanistic studies revealed that bexotegrast inhibited the FAK/Src/Akt/3-
catenin signaling cascade in the fibrotic kidneys, downstream of its primary integrin targets.
[16]

These results suggest the anti-fibrotic mechanism of bexotegrast may be applicable across
multiple organ systems.

Comparison with Alternative Therapies
For Idiopathic Pulmonary Fibrosis (IPF)

The current standard-of-care for IPF involves two FDA-approved anti-fibrotic agents,
pirfenidone and nintedanib.[17][18]

Table 3: Comparison of Bexotegrast with Standard IPF Therapies
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Feature

Bexotegrast (PLN-
74809)

Pirfenidone
(Esbriet®)

Nintedanib (Ofev®)

Mechanism of Action

Dual inhibitor of avp36/
avB1l integrins,
blocking localized
TGF-f activation.[3]

Pleiotropic effects,
including inhibition of
TGF-B and TNF-0.[18]

Tyrosine kinase
inhibitor targeting
VEGFR, FGFR, and
PDGFR.[18]

Reported Efficacy

Reduced FVC decline
in Phase 2a.[7]
However, unfavorable
risk-benefit in Phase
2b/3.[11]

Slows FVC decline by
~50%; may reduce
mortality.[18][19]

Slows FVC decline by
~50%.[18][20]

Common Side Effects

Diarrhea, particularly
with concomitant
nintedanib.[7][15]

Nausea, rash,
photosensitivity,
anorexia.[18][20]

Diarrhea (most
common), nausea,
vomiting, elevated

liver enzymes.[18][20]

Development Status

Development for IPF
discontinued.[11]

Approved for IPF.[17]

Approved for IPF and
other progressive
fibrosing ILDs.[17]

For Primary Sclerosing Cholangitis (PSC)

There is no approved, effective medical therapy for PSC.[14] Management is largely

supportive. Ursodeoxycholic acid (UDCA) is widely used but has not been shown to improve

transplant-free survival.[14][21] Several novel therapies are in development.

Table 4: Comparison of Bexotegrast with Emerging PSC Therapies
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Agent

Mechanism of Action

Key Clinical Findings /
Status

Bexotegrast

Dual avp6/avf1 integrin
inhibitor.[6]

Phase 2a showed good safety
and tolerability.[15]

Nebokitug (CM-101)

Monoclonal antibody targeting
chemokine CCL24.[22]

Phase 2 showed good safety
and numerical improvements
in fibrosis/inflammation

biomarkers.[22]

FXR Agonists (e.g., Cilofexor)

Activate Farnesoid X receptor
to regulate bile acid

metabolism.[14]

Can improve biochemical
markers but clear clinical
benefit is still under

investigation.[14]

norUDCA

Side chain-shortened UDCA
analogue with pleiotropic
effects.[23]

Under investigation; aims to
improve bile composition and

reduce inflammation.[23]

Detailed Experimental Protocols

1.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model:

Objective: To induce lung fibrosis in vivo to test the anti-fibrotic efficacy of a compound.

Procedure: C57BL/6 mice are anesthetized. A single intratracheal instillation of bleomycin

sulfate (e.g., 1.5-3.0 U/kg) dissolved in sterile saline is administered to induce lung injury and

subsequent fibrosis. Control animals receive saline only. Treatment with the test compound

(e.g., bexotegrast administered orally) typically begins on the day of bleomycin

administration or a few days after and continues daily for a period of 14 to 21 days.

Endpoints: At the end of the study, mice are euthanized. Lungs are harvested for analysis,

which includes quantification of total lung collagen content (e.g., via Sircol assay or

hydroxyproline analysis), histological assessment of fibrosis severity (e.g., Ashcroft scoring),

and analysis of pro-fibrotic gene and protein expression (e.g., pSmad3) via qPCR or Western

blot.[5]
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. Precision-Cut Lung Slices (PCLS):

Objective: To maintain the complex multicellular architecture of the lung in an ex vivo culture
system to study the effects of anti-fibrotic compounds on human fibrotic tissue.

Procedure: Fresh, non-fixed lung tissue is obtained from explanted lungs of patients with IPF
undergoing transplantation. The tissue is inflated with low-melting-point agarose, and
cylindrical cores are prepared. These cores are then cut into thin slices (typically 200-500
pum) using a vibratome. The slices are cultured in a nutrient medium. Test compounds (e.g.,
bexotegrast, pirfenidone) are added to the culture medium at various concentrations.

Endpoints: After a defined incubation period (e.g., 48-72 hours), the slices are harvested.
The primary endpoint is often the change in the expression of fibrotic genes, such as
COL1A1 (type | collagen), measured by gPCR.[5][24]

. Integrin Ligand-Binding Assay:

Objective: To determine the potency (ICso) of an inhibitor in blocking the binding of a natural
ligand to a specific integrin.

Procedure: Purified recombinant human integrin protein (e.g., av6 or av1) is coated onto
microtiter plates. A labeled natural ligand (e.g., biotinylated fibronectin or LAP-TGF-() is
added to the wells in the presence of varying concentrations of the inhibitor (e.g.,
bexotegrast). After incubation, unbound ligand is washed away. The amount of bound ligand
is quantified using a detection system (e.g., streptavidin-HRP followed by a colorimetric
substrate).

Endpoints: The concentration of the inhibitor that reduces ligand binding by 50% is
calculated as the ICso value.[5]

. INTEGRIS-IPF Clinical Trial (Phase 2a, NCT04396756):

Objective: To evaluate the safety, tolerability, and pharmacokinetics of bexotegrast in patients
with IPF, with exploratory efficacy endpoints.[8]

Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
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o Participants: Patients diagnosed with IPF were randomized in an approximate 3:1 ratio to
receive once-daily oral bexotegrast (40 mg, 80 mg, 160 mg, or 320 mg) or a matching
placebo for at least 12 weeks. Patients could be on a stable background IPF therapy
(pirfenidone or nintedanib) or receive bexotegrast as monotherapy.[7][8]

e Endpoints:
o Primary: Incidence of treatment-emergent adverse events (TEAES).[8]

o Exploratory Efficacy: Change from baseline in Forced Vital Capacity (FVC), quantitative
lung fibrosis (QLF) extent on high-resolution computed tomography (HRCT), and changes
in circulating fibrosis-related biomarkers (e.g., PRO-C3, ITGB6).[7][8]

Conclusion

Bexotegrast hydrochloride is a potent, dual-selective inhibitor of av36 and avp1 integrins that
effectively blocks the activation of the central pro-fibrotic mediator, TGF-f. Its mechanism of
action has been validated across multiple preclinical models of fibrosis, including lung and
kidney disease, where it demonstrated significant anti-fibrotic effects.[5][16] Early phase clinical
trials in IPF and PSC suggested a favorable safety and tolerability profile, with exploratory
analyses in IPF indicating a potential anti-fibrotic effect.[7][15] However, the recent
discontinuation of the pivotal BEACON-IPF trial due to an unfavorable risk-benefit profile marks
a significant setback for its development in idiopathic pulmonary fibrosis.[11] While the future of
bexotegrast in IPF is uncertain, the data generated from its comprehensive evaluation provide
valuable insights into the therapeutic targeting of integrin-mediated TGF-[3 activation in fibrotic
diseases. Further investigation may clarify its potential utility in other fibrotic conditions like
PSC, where it has demonstrated a favorable safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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